N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide: is a synthetic organic compound that features a unique structure combining an indene moiety with a furan carboxamide group
Scientific Research Applications
Chemistry
In chemistry, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
Target of Action
The compound N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for developing new therapeutic derivatives. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, in general, are known to interact with their targets through electrophilic substitution, facilitated by the excessive π-electrons delocalization in the indole nucleus . This interaction can lead to various changes in the target, depending on the specific derivative and target involved.
Biochemical Pathways
The biochemical pathways affected by indole derivatives can be diverse, given their broad range of biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect the viral replication pathway.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole derivatives , the effects could potentially include antiviral, anti-inflammatory, anticancer effects, among others.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, can be synthesized via the reduction of 1-methoxy-1H-indene using a suitable reducing agent such as sodium borohydride in methanol.
Alkylation: The indene derivative is then alkylated with a suitable alkyl halide, such as chloromethyl furan-2-carboxylate, in the presence of a base like potassium carbonate to form the intermediate.
Amidation: The intermediate is then subjected to amidation with ammonia or an amine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the alkylation and amidation steps, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indene moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction of the furan ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: Similar structure but with a benzamide group instead of a furan carboxamide.
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide is unique due to the presence of both an indene moiety and a furan carboxamide group. This combination provides distinct chemical properties and potential biological activities that are not found in compounds with only one of these features.
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-16(9-12-5-2-3-6-13(12)10-16)11-17-15(18)14-7-4-8-20-14/h2-8H,9-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXIHVXIYAQAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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